REACTION_SMILES
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[CH3:13][N:14]([CH3:15])[CH2:16][CH2:17][NH2:18].[CH:1](=[O:2])[c:3]1[c:4]([CH3:12])[c:5]([C:9](=[O:10])[OH:11])[c:6]([CH3:8])[nH:7]1>>[CH:1](=[O:2])[c:3]1[c:4]([CH3:12])[c:5]([C:9](=[O:11])[NH:18][CH2:17][CH2:16][N:14]([CH3:13])[CH3:15])[c:6]([CH3:8])[nH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]c(C=O)c(C)c1C(=O)O
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Name
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Type
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product
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Smiles
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Cc1[nH]c(C=O)c(C)c1C(=O)NCCN(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |